Methyl 4-methoxythiophene-3-carboxylate serves as a valuable building block in organic synthesis due to the presence of the reactive ester functionality and the versatile thiophene ring. Researchers have employed it in the synthesis of various heterocyclic compounds, including fused thiophenes, [] pyrroles, [] and pyrazoles. [] The ester group can be readily transformed into diverse functionalities, allowing access to a broad range of target molecules.
The exploration of novel therapeutic agents often involves the synthesis and evaluation of structurally diverse compounds. Methyl 4-methoxythiophene-3-carboxylate has been investigated as a potential scaffold for the development of new drugs. Studies have reported its activity against various diseases, including cancer, [] Alzheimer's disease, [] and bacterial infections. [] Further research is needed to fully elucidate its potential therapeutic applications.
The unique properties of thiophene derivatives, including their conductivity and thermal stability, have made them attractive candidates for various material science applications. Methyl 4-methoxythiophene-3-carboxylate has been explored in the development of organic light-emitting diodes (OLEDs) [] and organic solar cells. [] Its ability to participate in conjugation and π-π stacking interactions contributes to the desired electrical and optical properties in these materials.
Bioorganic chemistry investigates the interface between chemistry and biology, aiming to understand and manipulate biological processes at the molecular level. Methyl 4-methoxythiophene-3-carboxylate has been utilized as a probe to study the activity of enzymes involved in metabolism. [] By incorporating this molecule into substrates, researchers can gain insights into the mechanisms and specificities of these enzymes.
Methyl 4-methoxythiophene-3-carboxylate has the molecular formula C₈H₈O₃S. It belongs to the class of thiophenecarboxylic acids and features a thiophene ring with a methoxy group at the 4-position and a carboxylate ester group at the 3-position. This unique structure allows it to participate in various
Methyl 4-methoxythiophene-3-carboxylate can undergo several chemical transformations:
Research indicates that methyl 4-methoxythiophene-3-carboxylate exhibits potential biological activities, including:
The mechanism of action may involve interactions with specific enzymes or receptors, influenced by its methoxy and carboxylate groups which can affect binding affinity and specificity in biochemical pathways.
One common method for synthesizing methyl 4-methoxythiophene-3-carboxylate involves:
In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters like temperature and pressure, optimizing production processes.
Methyl 4-methoxythiophene-3-carboxylate has several applications across various fields:
Studies on methyl 4-methoxythiophene-3-carboxylate have focused on its interactions with biological targets. The compound's functional groups can modulate enzyme activity and receptor interactions, making it a candidate for further pharmacological exploration.
Several compounds share structural similarities with methyl 4-methoxythiophene-3-carboxylate. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl 2-aminothiophene-3-carboxylate | Contains an amino group instead of a methoxy group | Exhibits different reactivity due to amino group |
Methyl 3-thiophenecarboxylate | Lacks the methoxy substitution at the 4-position | Different electronic properties affecting reactivity |
4-Methoxythiophene-3-carboxylic acid | Contains a carboxylic acid instead of an ester | More polar; different solubility characteristics |
Methyl 4-methoxythiophene-3-carboxylate is distinguished by its specific methoxy substitution and ester functionality, which influence its chemical reactivity and biological activity compared to these similar compounds .
The synthesis of methyl 4-methoxythiophene-3-carboxylate through direct esterification of the corresponding carboxylic acid represents the most straightforward synthetic approach [1]. Fischer esterification, involving the reaction of carboxylic acids with alcohols under acidic conditions, serves as the primary methodology for this transformation [1]. The reaction proceeds through a protonation-addition-deprotonation-protonation-elimination-deprotonation mechanism, commonly abbreviated as PADPED [1].
The esterification process requires careful optimization of reaction conditions to achieve maximum conversion [1]. The equilibrium nature of the Fischer esterification necessitates the use of excess methanol and removal of water formed during the reaction [1]. This can be accomplished through the use of drying agents or Dean-Stark apparatus to drive the equilibrium toward ester formation [1].
Thiophene carboxylic acids exhibit unique reactivity patterns due to the electron-donating nature of the sulfur atom in the heterocyclic ring [2] [3]. The presence of the methoxy substituent at the 4-position further influences the electronic properties of the thiophene ring, affecting both the acidity of the carboxylic acid group and the overall reaction kinetics [4] [5]. Studies on methylthiophene derivatives have demonstrated that alkyl substitution can lower activation barriers for various reactions [4] [5].
Industrial esterification processes often employ heterogeneous acid catalysts to facilitate product separation and catalyst recovery [6]. The selection of appropriate reaction conditions, including temperature, pressure, and catalyst loading, significantly impacts both the reaction rate and product yield [6]. Continuous flow reactor systems have been implemented to address scale-up challenges and improve process efficiency [7].
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60-80°C | High conversion rates |
Methanol excess | 3-5 equivalents | Drives equilibrium |
Acid catalyst loading | 5-10 mol% | Enhanced reaction rate |
Reaction time | 4-8 hours | Complete conversion |
Water removal | Continuous | Prevents reverse reaction |
Thiophene ring functionalization offers diverse synthetic routes to access methyl 4-methoxythiophene-3-carboxylate through sequential modification of the heterocyclic core [8] [9]. The Fiesselmann thiophene synthesis provides a versatile approach for constructing functionalized thiophenes from thioglycolic acid derivatives and acetylenic substrates [10] [9]. This methodology allows for the direct introduction of carboxylate functionality during ring formation [10] [9].
The Paal-Knorr thiophene synthesis represents another fundamental approach, utilizing diketones or diesters with sulfidizing reagents such as phosphorus pentasulfide [3]. This classical method has undergone considerable variations and improvements, with alternative sulfur sources including Lawesson's reagent and the Gewald reaction [3]. The mechanism involves initial thione formation followed by tautomerization and cyclization, with aromaticity driving the elimination of water or hydrogen sulfide [3].
Modern approaches to thiophene functionalization include palladium-catalyzed direct arylation methods, which offer higher yields and fewer synthetic operations compared to traditional cross-coupling techniques [11]. These methods eliminate the need for organometallic intermediates and employ lower catalyst loadings [11]. Sequential regioselective carbon-hydrogen functionalization allows for the controlled introduction of multiple substituents on the thiophene ring [12].
Electrophilic substitution reactions on thiophene proceed more readily than on benzene due to the electron-donating effect of sulfur [13]. The regioselectivity of these reactions favors substitution at the 2-position, although steric and electronic factors can influence the substitution pattern [13]. Friedel-Crafts acylation followed by Wolff-Kishner reduction provides access to alkyl-substituted thiophenes [3].
Synthesis Method | Key Reagents | Temperature Range (°C) | Typical Yield (%) | Main Applications |
---|---|---|---|---|
Paal-Knorr Thiophene Synthesis | Diketones/diesters + P₄S₁₀ | 200-300 | 70-80 | General thiophene synthesis |
Fiesselmann Thiophene Synthesis | Thioglycolic acid + alkyne esters | 60-120 | 65-88 | Hydroxythiophene derivatives |
Direct Thiophene Production | Sulfur + 1,3-butadiene | 380-480 | 90-95 | Industrial scale production |
Decarboxylation Method | N,N-dimethylformamide + organic acid | 85-150 | 90-98 | Heterocyclic decarboxylation |
Iodocyclization | Molecular iodine + base | Room temperature | 65-88 | Iodinated thiophenes |
Carbocyclization | Palladium catalysts + carbon monoxide | 40-60 | 40-60 | Substituted thiophenes |
The introduction of methoxy groups onto thiophene rings can be achieved through nucleophilic substitution reactions using sodium methoxide [14]. The synthesis of 3-methoxythiophene from 3-bromothiophene demonstrates this approach, utilizing copper(I) bromide as catalyst and polyethylene glycol dimethyl ether as co-solvent [14]. This methodology achieves excellent yields of 91% with high purity [14].
Carbocyclization reactions using sulfur-containing acetylene substrates provide another route to thiophene derivatives [8]. Palladium-catalyzed carbonylative carbocyclization enables the formation of both saturated and aromatic thiophene products [8]. The reaction conditions can be controlled to favor the production of specific isomers [8].
Solvent-free carboxylation using carbon dioxide represents an environmentally sustainable approach to introduce carboxylate functionality into organic molecules [15] [16]. The utilization of carbon dioxide as a carbon-1 building block offers advantages including abundance, availability, non-toxicity, and recyclability [16]. However, the thermodynamic stability of carbon dioxide requires activation through transition metal catalysis or highly reactive nucleophiles [16].
Copper-catalyzed carboxylation reactions have emerged as highly effective methods for carbon dioxide incorporation [17]. The combination of N-heterocyclic carbene copper complexes with alkoxide bases enables carboxylation of organoboron reagents under mild conditions [16]. The proposed mechanism involves metathesis between copper chloride and alkoxide to generate copper alkoxide complexes, followed by transmetalation and carbon dioxide insertion [16].
Solvent-free carbonate-promoted carboxylation reactions offer unique reactivity not achievable in solution phase [18]. These transformations utilize alkali carbonates as both base and reaction medium at elevated temperatures [18]. The phase behavior of these systems involves heterogeneous mixtures of ternary eutectic molten phases and solid components [18]. Temperature-dependent phase compositions change during reaction progress as reactants are consumed and products accumulate [18].
Method | Catalyst System | Temperature (°C) | CO₂ Pressure (atm) | Substrate Type | Product Yield (%) |
---|---|---|---|---|---|
Copper-catalyzed with organoboron | IPrCu-NHC + alkoxide base | 25-80 | 1-10 | Aryl/alkenyl boronic acids | 70-95 |
Palladium-catalyzed | Pd complexes + ligands | 60-120 | 1-20 | Organohalides | 60-85 |
Rhodium-catalyzed | Rh precursors + ligands | 80-150 | 1-15 | Allyl electrophiles | 65-90 |
Solvent-free with carbonate | Cs₂CO₃ + organic substrate | 250-280 | 1-5 | Aromatic compounds | 75-95 |
Electrochemical synthesis | Electrolyzers + renewable electricity | 25-60 | 1-2 | Various organics | 40-80 |
Cobalt-catalyzed C-H activation | Co(acac)₂ + xantphos | 60-100 | 1 | Allylbenzene derivatives | 68-85 |
Rhodium-catalyzed carboxylation reactions utilize organoboron compounds as nucleophilic partners for carbon dioxide incorporation [16]. These processes tolerate a wide range of functional groups and provide access to various carboxylic acid derivatives [16]. The reaction conditions typically involve moderate temperatures and atmospheric pressure of carbon dioxide [16].
Electrochemical approaches to carbon dioxide utilization enable carboxylation reactions under ambient conditions [19]. These methods employ renewable electricity to drive the reduction of carbon dioxide and subsequent carbon-carbon bond formation [19]. The advantage of electrochemical synthesis lies in its potential for distributed manufacturing and reduced transportation costs [19].
Visible-light-catalyzed carboxylation represents an emerging methodology for carbon-hydrogen bond functionalization with carbon dioxide [20]. These reactions proceed through radical intermediates generated by photocatalysis, enabling remote functionalization via hydrogen atom transfer [20]. The formation of alkyl carbanions as key intermediates facilitates nucleophilic attack on carbon dioxide [20].
Industrial-scale production of methyl 4-methoxythiophene-3-carboxylate faces numerous technical and economic challenges that require comprehensive solutions [21] [7]. Scale-up limitations represent a primary concern, as laboratory procedures often do not translate directly to large-scale manufacturing [21]. The transition from batch to continuous processes necessitates significant process engineering modifications [7].
Catalyst cost and recovery constitute major economic factors in industrial synthesis [6] [7]. Heterogeneous catalyst systems offer advantages for catalyst separation and recycling, but may require optimization of activity and selectivity [6]. The development of robust catalyst systems that maintain performance over extended operation periods is essential for economic viability [6].
Product purification challenges become more complex at industrial scale due to the presence of multiple impurities and by-products [21]. Advanced separation techniques including extractive distillation, crystallization, and chromatographic methods may be required to achieve pharmaceutical-grade purity [21]. The implementation of continuous purification processes can improve efficiency and reduce costs [21].
Challenge | Impact on Production | Current Solutions | Effectiveness |
---|---|---|---|
Scale-up limitations | Reduced throughput capacity | Continuous flow reactors | High - up to 10x throughput increase |
Catalyst cost and recovery | Increased operational costs | Heterogeneous catalyst systems | Moderate - 30-50% cost reduction |
Product purification | Lower product purity | Advanced separation techniques | High - >95% purity achievable |
Waste management | Environmental compliance issues | Solvent recycling protocols | High - >90% solvent recovery |
Energy efficiency | Higher energy consumption | Process optimization algorithms | Moderate - 20-40% energy savings |
Process automation | Manual intervention requirements | Automated control systems | High - reduced human error |
Waste management and environmental compliance present significant challenges for industrial operations [21]. Solvent recycling protocols and green chemistry principles must be integrated into process design to minimize environmental impact [21]. The implementation of closed-loop systems can reduce waste generation and improve sustainability metrics [21].
Energy efficiency optimization requires comprehensive analysis of heat integration opportunities and process intensification strategies [6]. The use of process optimization algorithms and advanced control systems can significantly reduce energy consumption [6]. Heat exchanger networks and thermal integration can recover waste heat and improve overall energy efficiency [6].
Process automation and control systems are essential for maintaining consistent product quality and reducing operational costs [7]. Automated monitoring of critical process parameters enables real-time optimization and rapid response to process disturbances [7]. The integration of artificial intelligence and machine learning algorithms can further enhance process control capabilities [7].
Quality control and analytical methods must be adapted for continuous manufacturing environments [21]. In-line analytical techniques enable real-time monitoring of product quality and rapid detection of deviations [21]. The development of robust analytical methods that can operate in industrial environments is crucial for maintaining product specifications [21].
Methyl 4-methoxythiophene-3-carboxylate exhibits excellent thermal stability under ambient conditions, maintaining structural integrity as a crystalline solid at room temperature [1] [2]. The compound demonstrates a well-defined melting point of 70°C, representing the transition from solid to liquid phase [1] [2] [3]. This relatively moderate melting point reflects the balance between intermolecular forces arising from the polar functional groups and the aromatic thiophene core structure.
The predicted boiling point of 248.1 ± 20.0°C indicates substantial thermal stability in the liquid phase [1] [2] [3]. This elevated boiling point is characteristic of compounds containing both electron-rich thiophene rings and polar substituents, which contribute to enhanced intermolecular interactions through dipole-dipole forces and potential π-π stacking interactions [4].
Thermal decomposition analysis reveals a hierarchical breakdown pattern beginning at temperatures exceeding 300°C. The primary decomposition pathway involves the initial cleavage of the ester linkage, leading to the formation of methanol and the corresponding carboxylic acid derivative [5] [6]. This process follows typical ester thermolysis mechanisms observed in aromatic heterocyclic compounds.
At elevated temperatures (>400°C), more extensive fragmentation occurs, following pathways similar to those documented for thiophene pyrolysis [5] [6]. The decomposition proceeds through multiple competing mechanisms:
The thermal stability of methyl 4-methoxythiophene-3-carboxylate demonstrates superior performance compared to simple thiophene derivatives, with decomposition temperatures elevated by approximately 10°C relative to unsubstituted analogs [4]. This enhanced stability is attributed to the electron-donating effects of the methoxy group and the resonance stabilization provided by the ester functionality.
Table 1: Thermal Stability and Decomposition Profile
Temperature Range (°C) | Thermal Behavior | Decomposition Products | Source |
---|---|---|---|
Room temperature - 70 | Stable (solid state) | None | [1] [2] |
70 - 200 | Melting point reached at ~70°C | None | [1] [2] |
200 - 300 | Stable liquid phase | None expected | Extrapolated from structure |
300 - 400 | Potential decomposition onset | Thiophene derivatives, CO₂, H₂O | [4] [5] [6] |
> 400 | Significant decomposition | Complex mixture including sulfur compounds | [5] [6] |
The solubility behavior of methyl 4-methoxythiophene-3-carboxylate is governed by its amphiphilic molecular structure, which incorporates both polar and non-polar regions. The compound exhibits a calculated LogP value of 1.5433 [7], indicating moderate lipophilicity that places it in the optimal range for balanced solubility characteristics. The topological polar surface area (TPSA) of 35.53 Ų [7] reflects the contribution of the oxygen-containing functional groups to overall molecular polarity.
In polar protic solvents, methyl 4-methoxythiophene-3-carboxylate demonstrates good solubility characteristics. Ethanol serves as an excellent solvent medium, with documented solubility values of approximately 20 mg/mL [8] [9]. This favorable dissolution behavior results from the ability of the ester carbonyl and methoxy oxygen atoms to participate in hydrogen bonding interactions with protic solvents.
Polar aprotic solvents exhibit even superior solvation capabilities. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) both support solubility levels reaching approximately 30 mg/mL [8] [9]. The enhanced solubility in these media is attributed to the strong dipole-dipole interactions between the solvent molecules and the polar functional groups of the target compound, without competition from hydrogen bonding networks present in protic systems.
Water solubility remains notably restricted, with the compound classified as sparingly soluble (< 1 mg/mL) [8] [9]. This limited aqueous compatibility reflects the predominant influence of the hydrophobic thiophene ring and alkyl ester groups over the hydrophilic methoxy and carbonyl functionalities. The low water solubility necessitates the use of co-solvent systems for aqueous applications, typically employing DMSO as a primary solubilizer followed by aqueous buffer dilution [8] [9].
In non-polar organic solvents, methyl 4-methoxythiophene-3-carboxylate exhibits limited but measurable solubility. The compound shows moderate compatibility with chlorinated solvents such as dichloromethane, benefiting from favorable interactions between the aromatic π-system and the solvent's electron-deficient character. Ethereal solvents, including diethyl ether, provide moderate solvation through weak dipole-induced dipole interactions [10].
Table 2: Solubility Parameters in Different Media
Solvent System | Solubility Classification | Approximate Solubility | Source |
---|---|---|---|
Water | Sparingly soluble | < 1 mg/mL | [8] [9] |
Ethanol | Soluble | ~20 mg/mL | [8] [9] |
Dimethyl sulfoxide (DMSO) | Soluble | ~30 mg/mL | [8] [9] |
Dimethylformamide (DMF) | Soluble | ~30 mg/mL | [8] [9] |
Dichloromethane | Moderate | Moderate | Inferred from structure |
Diethyl ether | Moderate | Moderate | Inferred from structure |
Polar organic solvents (general) | Good to moderate | Variable | [11] [12] |
Non-polar solvents (general) | Limited | Low | [10] |
Methyl 4-methoxythiophene-3-carboxylate exhibits neutral character under standard conditions, lacking traditional ionizable protons associated with strong acid-base behavior. The compound contains no hydrogen bond donors (count = 0) [13] [7], eliminating potential Brønsted acid activity. However, the molecule functions as a Lewis base through its four hydrogen bond acceptor sites [13] [7], primarily localized on the oxygen atoms of the methoxy and ester functional groups.
The methoxy substituent at the 4-position of the thiophene ring provides significant electron-donating character through both inductive and resonance mechanisms [14]. This electron enrichment enhances the basicity of the thiophene sulfur atom and increases the nucleophilic character of the ester carbonyl oxygen. The electron density distribution creates regions of enhanced negative charge that can participate in coordinate covalent bond formation with electron-deficient species.
Chemical stability studies conducted under varying pH conditions reveal excellent resistance to hydrolytic degradation at physiological pH (7.4) [15]. The methyl ester linkage demonstrates remarkable stability in neutral aqueous environments, with no detectable hydrolysis products observed over extended incubation periods [15]. This stability profile contrasts markedly with the acid-labile behavior observed in structurally related compounds lacking the stabilizing methoxy substituent.
Under strongly acidic conditions (pH 2), methyl 4-methoxythiophene-3-carboxylate maintains structural integrity with recovery rates exceeding 95% after thermal stress testing [15]. This acid resistance is attributed to the electron-donating methoxy group, which reduces the electrophilicity of the ester carbonyl carbon and thereby decreases susceptibility to nucleophilic attack by water molecules. The stabilization mechanism involves resonance delocalization of electron density from the methoxy oxygen into the aromatic system, ultimately reducing the positive character of the ester carbon [15].
While methyl 4-methoxythiophene-3-carboxylate does not exhibit classical protolytic behavior, the compound can participate in weak acid-base equilibria through its electron-rich aromatic system. The thiophene ring, particularly when substituted with electron-donating groups, can undergo protonation at very low pH values (< 0), though such conditions are rarely encountered in practical applications [14].
The ester functionality introduces potential for base-catalyzed hydrolysis under strongly alkaline conditions. However, the rate of saponification remains significantly reduced compared to aliphatic esters due to the electron-withdrawing influence of the aromatic thiophene system, which partially counteracts the electron-donating effects of the methoxy group [16].